5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid often involves palladium(II)-catalyzed carboxylation reactions of aryl and vinyl C-H bonds. Such methodologies enable the direct introduction of carboxyl groups into benzoic and phenylacetic acid derivatives, providing a pathway for synthesizing a wide range of dicarboxylic acids, including those with phenylthio substituents (Giri & Yu, 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid can be characterized by various spectroscopic methods, including FT-IR, 1H, and 13C NMR. These techniques, along with X-ray diffraction crystallography, are essential for elucidating the compound's geometry, bond lengths, and angles, providing insights into its molecular conformation and stability. For instance, studies have demonstrated the ability to determine the structure of complex molecules through these analytical methods, highlighting the importance of molecular structure analysis in understanding compound properties (Pekparlak et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid derivatives can include transformations such as photostimulated reactions with aryl halides, influencing the regiochemistry of arylation. These reactions highlight the compound's reactivity and potential for synthetic applications, including the formation of aromatic substitution products (Nwokogu, Wong, Greenwood, & Wolfe, 2000).
Scientific Research Applications
Microbiology
- Application : N5-(1-Carboxyethyl)-ornithine is involved in the metabolism of certain strains of Streptococcus lactis .
- Method : The compound is produced through the NADPH-dependent reductive condensation between pyruvic acid and the terminal amino group of L-ornithine and L-lysine .
- Results : The enzyme N5-(1-Carboxyethyl)-ornithine synthase, which catalyzes this reaction, was found in about half of the S. lactis strains examined .
Biochemistry
- Application : N5-(1-Carboxyethyl)-ornithine synthase is an enzyme that catalyzes the formation of N5-(1-Carboxyethyl)-ornithine .
- Method : The enzyme acts on the amino group of L-ornithine or L-lysine, with NADP+ as a cofactor .
- Results : The enzyme has been cloned, expressed, and characterized in various studies .
properties
IUPAC Name |
2-[3-(carboxymethyl)-4-phenylsulfanylphenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4S/c1-11(17(20)21)12-7-8-15(13(9-12)10-16(18)19)22-14-5-3-2-4-6-14/h2-9,11H,10H2,1H3,(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKQCCUGCHJSOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)SC2=CC=CC=C2)CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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